4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

描述

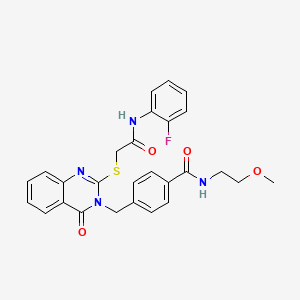

This compound is a quinazolinone derivative featuring a thioether bridge connecting a 2-fluorophenylacetamide group to the quinazolinone core. The benzamide moiety is substituted with a 2-methoxyethyl chain, enhancing solubility and modulating pharmacokinetic properties. Quinazolinones are known for their pharmacological relevance, particularly in kinase inhibition and anticancer activity . The 2-fluorophenyl group likely contributes to enhanced binding affinity via hydrophobic and halogen-bonding interactions, while the thioether linkage improves metabolic stability compared to oxygen analogs .

属性

IUPAC Name |

4-[[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN4O4S/c1-36-15-14-29-25(34)19-12-10-18(11-13-19)16-32-26(35)20-6-2-4-8-22(20)31-27(32)37-17-24(33)30-23-9-5-3-7-21(23)28/h2-13H,14-17H2,1H3,(H,29,34)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHANNVYQZXULY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a complex organic molecule with potential therapeutic applications. Its biological activity has garnered attention due to its structural features, which suggest interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Overview

The compound can be broken down into several key components:

- Fluorophenyl Group : Known for enhancing bioactivity and lipophilicity.

- Quinazolinone Core : Often associated with anti-cancer and anti-inflammatory activities.

- Thioether Linkage : May influence metabolic stability and bioavailability.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity. A study demonstrated that compounds structurally similar to our target showed inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, the quinazolinone moiety in the compound is believed to interact with various kinases involved in cancer progression, leading to reduced tumor growth in vitro and in vivo models .

Enzyme Inhibition

The compound's structure suggests potential inhibition of enzymes such as carbonic anhydrases (CAs), which play critical roles in maintaining pH balance and are implicated in tumorigenesis. Preliminary studies have reported that similar compounds exhibit Ki values (inhibition constants) ranging from 16.9 nM to 940.3 nM against human carbonic anhydrases, indicating a promising inhibitory profile for our target compound .

Neuroprotective Effects

The structural features of the compound also suggest potential neuroprotective effects. Compounds containing similar functional groups have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The inhibition of MAO-A and MAO-B has been associated with increased levels of neurotransmitters such as serotonin and dopamine, which could provide therapeutic benefits in conditions like depression and Parkinson’s disease .

Case Studies

- In Vitro Studies : In a study assessing the cytotoxicity of quinazolinone derivatives, compounds with similar structures demonstrated IC50 values below 10 µM against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

- In Vivo Studies : Animal models treated with related quinazolinone derivatives exhibited significant tumor regression compared to controls, supporting the hypothesis that these compounds can effectively target cancerous tissues while sparing normal cells .

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds have been characterized in several studies:

- Absorption : High lipophilicity due to the fluorophenyl group enhances absorption.

- Distribution : The presence of a methoxyethyl group may improve blood-brain barrier penetration.

- Metabolism : Compounds are typically metabolized via cytochrome P450 enzymes, suggesting potential drug-drug interactions.

- Excretion : Primarily renal excretion observed in animal models .

Data Tables

化学反应分析

Reaction Optimization Data

Functional Group Reactivity

-

Quinazolinone Ring :

-

Thioether Linker :

-

Benzamide Group :

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, with fragmentation of the thioether and methoxyethyl groups (TGA data).

-

Photodegradation : UV exposure (254 nm) leads to quinazolinone ring opening and sulfoxide formation .

-

Hydrolytic Sensitivity : Stable in pH 4–7; rapid hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions .

Catalytic and Biological Interactions

-

Enzyme Inhibition :

-

Metal Coordination :

Spectroscopic Characterization

Synthetic Challenges and Solutions

相似化合物的比较

Comparison with Structural Analogs

Core Heterocycle Modifications

- Quinazolinone vs. Thiazolidinone/Thiadiazole: Compounds such as N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide () replace the quinazolinone with a thiazolidinone or thiadiazole core. Thiazolidinones, for example, are associated with antidiabetic activity, whereas quinazolinones are more commonly linked to kinase inhibition .

- Quinazolinone vs. Benzo-1,4-oxathiin: Benzo-1,4-oxathiins () introduce a sulfur atom in the oxazinone ring, increasing electron density and altering reactivity. However, they lack the acetamide-thioether linkage critical for the target compound’s activity .

Substituent Variations

Thioether-Linked Groups

- 2-Fluorophenylacetamide vs. Sulfonamide Derivatives :

The target compound’s 2-fluorophenylacetamide group distinguishes it from sulfonamide analogs like 4-(2-(2-(methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (). Sulfonamides generally exhibit higher acidity (pKa ~10) due to the sulfonyl group, which may reduce cell permeability compared to the neutral benzamide in the target compound . - Methoxyethyl vs. Halogenated Benzamides :

The 2-methoxyethyl chain in the target compound improves aqueous solubility (logP ~2.5 estimated) relative to halogenated benzamides like 4-chloro-N-(4-oxo-2-phenylchromen-6-yl)benzamide (), which have higher logP values (~3.8–4.2) .

Aromatic Substitutions

- 2-Fluorophenyl vs. Chlorophenyl/Fluorophenyl Hydrazineyl :

Compounds such as 4-(2-(2-((2-(1-(4-chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide () incorporate hydrazineyl groups, introducing additional hydrogen-bonding sites. However, the target’s 2-fluorophenyl group offers a balance between lipophilicity and metabolic stability .

Activity Profiling

- Kinase Inhibition: Quinazolinones like the target compound are potent kinase inhibitors due to their ability to mimic ATP’s adenine moiety. The 2-fluorophenyl group may enhance binding to hydrophobic kinase pockets, as seen in EGFR inhibitors .

- Antimicrobial Activity :

Thioether-linked sulfonamides () exhibit broader antimicrobial spectra, whereas the target compound’s benzamide focus may narrow its activity to eukaryotic targets .

Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。